molecular formula C19H16O7 B1210675 Tetracenomycin M

Tetracenomycin M

Cat. No.: B1210675
M. Wt: 356.3 g/mol
InChI Key: WBICYHCOBLVBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracenomycin M is a tetracenomycin.

Scientific Research Applications

Anticancer Properties and Metabolic Engineering

  • Tetracenomycins, including Tetracenomycin M, are known for their anticancer properties. They function by inhibiting peptide translation through binding to the large ribosomal subunit. This has led to their exploration in the field of cancer treatment, particularly in targeting specific cancer types. For instance, Tetracenomycin X, a related compound, was found to exhibit antitumor activity in lung cancer cells by inducing cell cycle arrest through the downregulation of cyclin D1 (Qiao et al., 2019). Additionally, advancements in metabolic engineering have facilitated the production of tetracenomycin analogs, which could potentially lead to the development of new anticancer drugs (Nguyen et al., 2021).

Antibiotic and Antimicrobial Effects

  • Tetracenomycins have a history of being explored for their antibiotic properties. For example, Tetracenomycin C has been studied for its activity against Gram-positive bacteria and certain cancer cells. This interaction with DNA suggests potential applications in developing new antibiotics (Egert et al., 1992). Moreover, the ability of Tetracenomycin X to inhibit translation by binding within the ribosomal exit tunnel highlights its potential as a lead compound for new antibiotics, especially against drug-resistant bacteria (Osterman et al., 2020).

Biosynthetic Pathway Insights

  • Research on Tetracenomycins has contributed significantly to understanding biosynthetic pathways in microorganisms. For instance, studies on enzymes like Tetracenomycin F1 monooxygenase have shed light on the biochemical processes involved in the biosynthesis of Tetracenomycin C, offering insights into enzymatic mechanisms and potential genetic engineering applications (Shen & Hutchinson, 1993).

Antifungal Properties

  • Tetracenomycins have also been evaluated for their antifungal properties. Studies have isolated and identified compounds like Tetracenomycin D, demonstrating significant antifungal activities. This suggests potential applications in developing fungicides or other antifungal treatments (Zhang et al., 2013).

Properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

1,3,8,10,11-pentahydroxy-10-methyl-8,9-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C19H16O7/c1-19(26)6-9(21)2-7-3-10-14(18(25)15(7)19)17(24)13-11(16(10)23)4-8(20)5-12(13)22/h3-5,9,20-22,25-26H,2,6H2,1H3

InChI Key

WBICYHCOBLVBMM-UHFFFAOYSA-N

SMILES

CC1(CC(CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)O

Canonical SMILES

CC1(CC(CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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